Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate involves several steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions including alkylation, esterification, and morpholine substitution . The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformations.
Chemical Reactions Analysis
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce the quinoline ring, potentially forming tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Butyl 5,8-dimethyl-4-morpholinoquinoline-2-carboxylate can be compared to other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents.
Quinoline-2-carboxylate: This compound shares the quinoline and carboxylate groups but lacks the morpholine and butyl substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
butyl 5,8-dimethyl-4-morpholin-4-ylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-5-10-25-20(23)16-13-17(22-8-11-24-12-9-22)18-14(2)6-7-15(3)19(18)21-16/h6-7,13H,4-5,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASIJJNBMSZDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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